
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide
Overview
Description
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide: is a synthetic organic compound that features a benzothiazole ring, a piperidine ring, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring is usually formed by the hydrogenation of pyridine or by the cyclization of a suitable precursor.
Coupling Reaction: The benzothiazole and piperidine rings are coupled together using a suitable linker, such as a chloroacetamide group, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as primary and secondary amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation Products: N-oxide derivatives of the piperidine ring.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide features a unique combination of a benzothiazole moiety, piperidine ring, and chloroacetamide functional group. Its molecular formula is with a molecular weight of approximately 309.81 g/mol. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, forming the core structure through acylation.
Biological Activities
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects, primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Studies have reported promising IC50 values, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
this compound has also been investigated for its antimicrobial properties against various pathogens. Its structural characteristics contribute to its efficacy in inhibiting bacterial growth, making it a candidate for further pharmacological exploration.
Medicinal Chemistry
The compound's unique structure allows for further derivatization, making it a versatile scaffold in drug design. Interaction studies often utilize molecular docking techniques to predict binding affinities with target proteins, helping to elucidate the mechanism of action and optimize the compound's structure for enhanced activity against specific biological targets.
In Vitro Assays
In vitro assays are conducted to assess pharmacokinetics and toxicity profiles, ensuring that any potential therapeutic use is both effective and safe. These studies are crucial for understanding the compound's behavior in biological systems and its suitability for clinical applications.
Case Studies and Research Findings
Recent studies highlight the compound's effectiveness in various biological assays. For instance, research demonstrated that derivatives of benzothiazole compounds exhibit promising anti-tubercular activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole core can enhance efficacy against resistant strains .
In another study focused on antibiotic resistance, benzothiazole derivatives were shown to possess significant activity against resistant bacterial strains, indicating their potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiazole ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The chloroacetamide group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-bromo-acetamide: Contains a bromo group instead of a chloro group, which may influence its chemical and biological properties.
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-fluoro-acetamide: Contains a fluoro group, which may enhance its stability and lipophilicity.
Uniqueness: N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide is unique due to the presence of the chloroacetamide group, which imparts specific reactivity and potential biological activity. The combination of the benzothiazole and piperidine rings also contributes to its distinct chemical and physical properties.
Biological Activity
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a benzothiazole ring, a piperidine ring, and a chloroacetamide group, which together contribute to its reactivity and bioactivity.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide, with the molecular formula and a molecular weight of approximately 309.814 g/mol. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Piperidine Ring Formation : The piperidine ring is formed via hydrogenation of pyridine or cyclization from suitable precursors.
- Coupling Reaction : The benzothiazole and piperidine are coupled using a chloroacetamide linker under appropriate conditions .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the piperidine ring facilitates hydrogen bonding with biological macromolecules. The chloroacetamide group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often linked to the inhibition of bacterial enzymes or disruption of cell membranes .
Antitumor Activity
Several studies have reported that compounds bearing the benzothiazole scaffold possess antitumor properties. For example, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole or piperidine components can enhance antitumor efficacy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-acetamide | Lacks chloro group | Reduced reactivity |
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-bromo-acetamide | Contains bromo group | Altered biological properties |
N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-fluoro-acetamide | Contains fluoro group | Enhanced stability |
The presence of the chloro group in this compound is particularly noteworthy as it may confer specific reactivity patterns that enhance its biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating diseases such as cancer and infections. For instance:
- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising antimicrobial activity comparable to standard antibiotics .
- Antitumor Evaluation : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as lead compounds for drug development .
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-9-13(19)16-10-5-7-18(8-6-10)14-17-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZAOZFJLHKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671444 | |
Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-56-1 | |
Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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